

UV-Vis Absorption Maxima for 5-Amino-2-Chlorophenyl Derivatives

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Compound of Interest

Compound Name: (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

CAS No.: 926250-53-5

Cat. No.: B3038888

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Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, QC Specialists

Executive Summary & Structural Context

The 5-amino-2-chlorophenyl moiety is a critical pharmacophore and chromophore found in diverse bioactive molecules (e.g., Vemurafenib intermediates, Edoxaban impurities) and azo dye precursors.^[1]

Structurally, this moiety features a benzene ring substituted with:

- Chlorine at position 2 (Ortho): Acts as a weak auxochrome (-I, +M effects).
- Amino group at position 5 (Meta to C1, Para to Cl): Acts as a strong auxochrome (+M effect).

Key Spectroscopic Feature: The para relationship between the amino group (C5) and the chlorine atom (C2) creates a distinct electronic push-pull or push-push system depending on

the substituent at C1. This results in a characteristic bathochromic (red) shift compared to non-chlorinated analogs.

Comparative UV-Vis Data Analysis

The following table synthesizes experimental absorption maxima (

) for key derivatives containing the 5-amino-2-chlorophenyl scaffold.

Table 1: UV-Vis Absorption Maxima of Key Derivatives

Compound Name	Structure Context	Solvent	ngcontent-ng-c2699131324=""_ngghost-ng-c2339441298=""class="inline ng-star-inserted">1 (nm)	2 (nm)	Transitions / Notes
5-Amino-2-chlorobenzoic acid	Acidic Auxochrome at C1	Methanol	240–245	300–306	(Benzene) & (C=O/NH ₂). The COOH withdraws electrons, stabilizing the excited state.
2-Amino-5-chloropyridine	Bioisostere (N in ring)	Ethanol	238	308	Pyridine ring transitions. The ring Nitrogen enhances the dipole, red-shifting the secondary band.
4-Chloro-1,3-phenylenediamine	Amino Auxochrome at C1	Water	240	295–305	Strong +M from two amino groups leads to significant absorption near the

visible region
(susceptible
to browning).

3-Amino-4-
chlorobenzoic
acid

Isomer
Comparison

Methanol

226

272

Note the
hypsochromic
(blue) shift
compared to
the 5-amino
isomer,
highlighting
the
importance of
the para Cl-
NH₂
arrangement
in the 5-
amino
derivative.

“

Critical Insight: The 5-amino-2-chloro substitution pattern typically exhibits a

in the 300–310 nm range for the secondary band (B-band), which is significantly red-shifted compared to unsubstituted aniline (~280 nm). This makes these derivatives prone to photo-degradation if not shielded from UVA light.

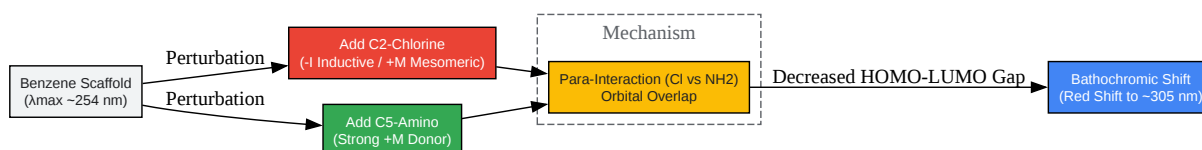
Theoretical Mechanism: The "Para-Effect"

Understanding the electronic transitions is vital for interpreting shifts in

Diagram 1: Electronic Substitution Effects

This flowchart illustrates how the specific arrangement of Chlorine and Amine groups modifies the energy gap (

).



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Caption: The para-positioning of the electron-donating Amino group and the Chlorine atom facilitates electron delocalization, lowering the energy required for transitions.

Experimental Protocol: Determination of Molar Extinction Coefficient ()

To ensure data reliability (Trustworthiness), follow this self-validating protocol for determining and

Materials

- Analyte: 5-Amino-2-chlorobenzoic acid (or derivative), >98% purity.[2]
- Solvent: HPLC-grade Methanol (Cutoff <205 nm).
- Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
- Cuvettes: Matched Quartz cells (1 cm path length).

Step-by-Step Methodology

- Stock Solution Preparation:
 - Weigh accurately ~10 mg of the substance.
 - Dissolve in 100 mL Methanol to create a Stock A (~0.58 mM).
 - Validation: Sonicate for 5 mins to ensure complete dissolution.
- Dilution Series (Linearity Check):
 - Prepare 5 dilutions ranging from 5 M to 50 M.
 - Control: Use a calibrated micropipette.
- Baseline Correction:
 - Fill both sample and reference cuvettes with pure Methanol.
 - Run "Auto Zero" / "Baseline" from 200 nm to 400 nm.
- Spectral Acquisition:
 - Scan each dilution (Scan speed: Medium; Slit width: 1.0 nm).
 - Record Absorbance (A) at (approx. 305 nm).
- Calculation & Validation:
 - Plot Absorbance () vs. Concentration ()

, M).

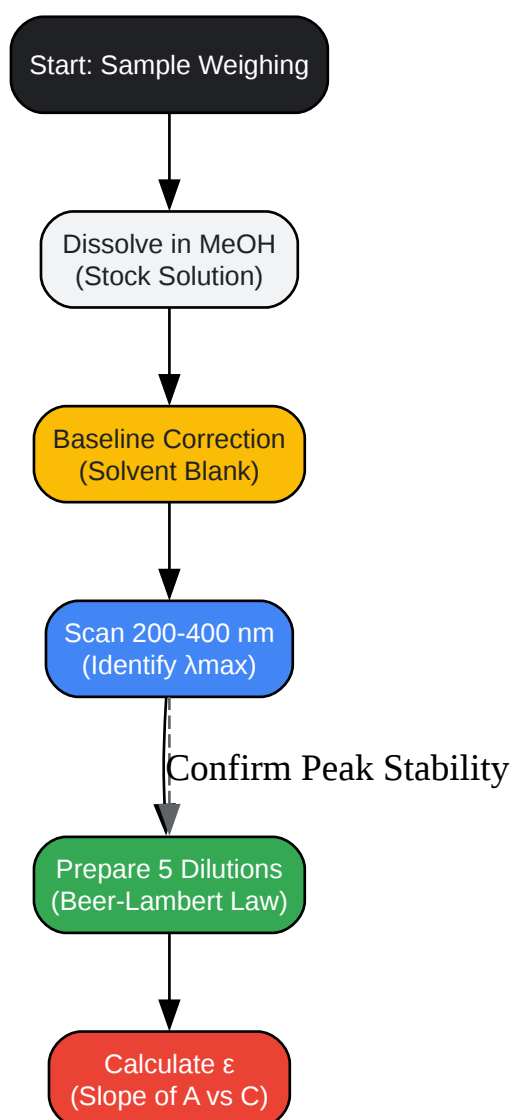
- Calculate slope =

(Molar Extinction Coefficient).

- Acceptance Criteria:

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Diagram 2: Experimental Workflow



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Caption: Validated workflow for accurate determination of molar extinction coefficients.

References

- National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 3-Aminobenzoic Acid (Isomer Comparison). NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- PubChem. 5-Amino-2-chlorobenzoic acid (Compound Summary). National Library of Medicine. [\[Link\]](#)
- ResearchGate. UV-Vis absorption spectra for 2-Amino-5-Chloropyridine. (From: $[\text{HgCl}_4]^{2-}$ $[\text{C}_5\text{H}_6\text{N}_2\text{Cl}]^{2+}$ inorganic-organic hybrid material). [3] [\[Link\]](#)

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Sources

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